molecular formula C14H13NO B8758886 1-(2-Methylphenyl)-2-(4-pyridyl)ethanone CAS No. 224040-73-7

1-(2-Methylphenyl)-2-(4-pyridyl)ethanone

Cat. No.: B8758886
CAS No.: 224040-73-7
M. Wt: 211.26 g/mol
InChI Key: AZKKGAFTWJUSGS-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-2-(4-pyridyl)ethanone is a ketone derivative featuring a 2-methylphenyl group attached to an ethanone backbone and a 4-pyridyl substituent.

Properties

CAS No.

224040-73-7

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-(2-methylphenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C14H13NO/c1-11-4-2-3-5-13(11)14(16)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3

InChI Key

AZKKGAFTWJUSGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 1-(2-Methylphenyl)-2-(4-pyridyl)ethanone with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations in Aryl Ethanones
Compound Name Substituents Molecular Formula Key Features
This compound 2-Methylphenyl, 4-pyridyl C₁₄H₁₃NO Methyl group introduces steric hindrance; 4-pyridyl enhances polarity .
1-(4-Chlorophenyl)-2-(4-pyridyl)ethanone 4-Chlorophenyl, 4-pyridyl C₁₃H₁₀ClNO Chlorine atom increases electron-withdrawing effects, potentially enhancing reactivity .
1-Phenyl-2-(4-pyridyl)ethanone Phenyl, 4-pyridyl C₁₃H₁₁NO Lacking methyl/chloro groups; simpler structure with lower steric demand .
1-(2-Trifluoromethylphenothiazin-10-yl)-2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)ethanone (29) Trifluoromethylphenothiazine, oxadiazole-thioether C₂₃H₁₆F₃N₃O₂S Complex heterocyclic system; trifluoromethyl enhances lipophilicity .

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The 2-methyl group introduces steric hindrance, which may influence binding to biological targets compared to unsubstituted phenyl analogs .
Physicochemical Properties
Compound Name Melting Point (°C) Spectral Data (IR, NMR) Highlights
This compound Not reported Expected IR: ~1675 cm⁻¹ (C=O stretch); 1H NMR: aromatic protons at δ 7.2–8.5 ppm .
1-(4-Chlorophenyl)-2-(4-pyridyl)ethanone Not reported IR: Strong C=O stretch (~1680 cm⁻¹); 13C NMR: C=O at ~195 ppm .
1-(4-Methoxyphenyl)-2-(2-pyridyl)ethanone 77–78 IR: C=O at 1675 cm⁻¹; 1H NMR: Methoxy singlet at δ 3.8 ppm .
Compound 29 () 156–158 IR: C=O at 1680 cm⁻¹; 1H NMR: Trifluoromethyl at δ 4.3 ppm .

Key Observations :

  • Melting Points : Electron-withdrawing substituents (e.g., trifluoromethyl in Compound 29) correlate with higher melting points due to increased dipole-dipole interactions .
  • Spectral Signatures : The 4-pyridyl group in the target compound causes distinct aromatic proton splitting in NMR, while methyl groups shift adjacent protons upfield .

Key Observations :

  • Substituent Impact : Nitro and chloro groups in analogs improve bioactivity by enhancing electrophilicity or hydrogen bonding . The target compound’s methyl group may reduce potency compared to these derivatives.
  • Heterocyclic Additions: Compounds with fused heterocycles (e.g., phenothiazine in Compound 29) exhibit receptor-specific activity, suggesting that modifying the ethanone scaffold with larger rings could expand therapeutic applications .

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